molecular formula C19H19N3OS B2914408 4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide CAS No. 873010-80-1

4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide

Cat. No. B2914408
CAS RN: 873010-80-1
M. Wt: 337.44
InChI Key: DOXMUBLGSMCWPE-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of mitochondrial respiration and has been used to induce Parkinson's disease-like symptoms in animal models. The purpose of

Mechanism of Action

Target of Action

The primary target of this compound is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration, making it a key player in many physiological and pathological processes.

Mode of Action

The compound acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the receptor, preventing its activation and subsequent signal transduction. This inhibitory action disrupts the normal functioning of the receptor, leading to changes in cellular processes that depend on PDGF signaling .

Biochemical Pathways

The inhibition of the PDGF receptor tyrosine kinase affects several biochemical pathways. Most notably, it impacts the PDGF signaling pathway , which is involved in various cellular processes such as cell growth, survival, and migration . By inhibiting this pathway, the compound can alter these processes and potentially exert therapeutic effects.

Result of Action

The inhibition of the PDGF receptor tyrosine kinase by this compound can lead to a decrease in PDGF-mediated cellular processes. This could result in reduced cell proliferation and migration, which could potentially be beneficial in conditions where these processes are dysregulated, such as in certain types of cancer .

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide in lab experiments is that it is able to selectively destroy dopaminergic neurons, making it a useful tool for studying Parkinson's disease. However, 4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide has limitations in that it is a toxic compound that can be hazardous to handle and requires special precautions in the lab. Additionally, 4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide-induced Parkinson's disease-like symptoms in animal models may not completely replicate the human disease.

Future Directions

There are several future directions for research involving 4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide. One area of interest is the development of neuroprotective drugs and compounds that can prevent or slow the progression of Parkinson's disease. Another area of research is the use of 4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide in combination with other compounds to better understand the underlying mechanisms of Parkinson's disease. Additionally, there is interest in developing animal models that more closely replicate the human disease to better understand the pathophysiology of Parkinson's disease.

Synthesis Methods

4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide can be synthesized through a multi-step process involving the condensation of 2-amino-4-methylpyridine with 2-bromo-4-methylthiazole followed by subsequent reactions with benzoyl chloride and sodium hydroxide. The final product is purified through recrystallization and characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide has been extensively used in scientific research to study Parkinson's disease. This compound is able to selectively destroy dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the striatum and resulting in Parkinson's disease-like symptoms. 4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide has also been used to study the neuroprotective effects of various drugs and compounds in animal models of Parkinson's disease.

properties

IUPAC Name

4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-5-7-15(8-6-13)18(23)21-11-9-17-14(2)22-19(24-17)16-4-3-10-20-12-16/h3-8,10,12H,9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXMUBLGSMCWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide

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